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Quantitative Pharmacological Data

The potency and biochemical profile of Senelisib are detailed in the following table.

Parameter Value / Detail
IC50 for purified PI3K 0.1 nM [1]
IC50 for PI3K isoforms pl110a: 0.1 nM; p120y: 1.0 nM; p110&: 2.9 nM [2]

IC50 in HT-29 colon cancer 20 nM (for inhibition of phospho-Ser473-Akt) [1]
cells

In vivo antitumor activity Log cell kill up to 1.2 in OvCar-3 ovarian and A-549 lung cancer
xenografts in mice [1]

Mechanism of Action and Signaling Pathway

Sonolisib is a potent inhibitor of the Class I PI3K enzymes, which are frequently hyperactivated in cancers
[3]. It acts by irreversibly binding to the PI3K enzymes, preventing the production of the secondary
messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3) [2]. This inhibition blocks the downstream

activation of the key signaling protein AKT and its subsequent signaling cascades, which are critical for cell
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growth, survival, and proliferation [3] [2]. The following diagram illustrates this signaling pathway and the

point of inhibition by Sonelisib.
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Key Experimental Findings and Protocols

The antitumor activity of Senolisib was established through various in vitro and in vivo experiments.

In Vitro Cell-Based Assays

e Objective: To assess the inhibition of PI3K/Akt signaling and its functional consequences [1] [2] [4].
e Typical Protocol:

o Cell Line Treatment: Incubate cancer cell lines (e.g., HT-29 colon cancer cells) with increasing
concentrations of Sonolisib [1].

o Signal Inhibition Analysis: Measure the reduction in levels of phosphorylated Akt (e.g., at
Ser473) via Western blotting to confirm pathway inhibition. The IC50 for this effect was reported
at 20 nM in HT-29 cells [1].

o Phenotypic Assays: Evaluate downstream effects such as:

= Proliferation: Using MTT or similar assays [2].
= Apoptosis: Via caspase-3 activation or Annexin V staining [3].
= Motility & Invasion: Using Boyden chamber or wound-healing assays [4].

In Vivo Xenograft Models

¢ Objective: To evaluate the antitumor efficacy and pharmacodynamics of Sonolisib in a live animal
model [1].
e Typical Protocol:
o Tumor Implantation: Implant human cancer cells (e.g., A-549 lung cancer, OvCar-3 ovarian
cancer) subcutaneously into immunodeficient mice [1].
o Drug Administration: Administer Sonolisib orally, intraperitoneally, or intravenously once a
stable tumor volume is reached. A dose of 10 mg/kg has been used in studies [1].
o Efficacy Endpoints:
= Tumor Growth Measurement: Regularly measure tumor dimensions to calculate
volume. Sonolisib monotherapy demonstrated significant tumor growth inhibition and log
cell kills up to 1.2 [1].
= Pharmacodynamic Analysis: Excise tumors at various time points post-dosing to
confirm sustained inhibition of pAkt by Western blotting (e.g., up to 80% inhibition lasting
over 48 hours after oral administration) [1].
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= Combination Therapy: Investigate synergy with standard therapies like cisplatin or
radiation, which showed enhanced antitumor effects [1].

Clinical Development and Status

Sonolisib entered clinical trials for several advanced solid tumors, including glioblastoma, prostate cancer,
head and neck cancer, and non-small cell lung cancer [5] [6]. However, clinical development was

discontinued. Key clinical findings include:

¢ Glioblastoma: In a phase Il trial for recurrent glioblastoma, the drug did not meet its pre-defined
efficacy endpoints, though a portion of participants achieved prolonged stable disease [7].

e Combination Therapy: A phase Il study combining Sonolisib with docetaxel did not show an
improved response in patients with advanced head and neck squamous cell cancer [7].

e Corporate Status: The original developer, Seagen, was acquired by Pfizer in December 2023 [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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